3-Cyclopropoxy-5-sulfamoylbenzoic acid

Description

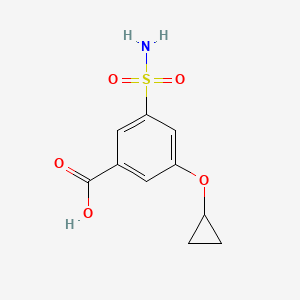

3-Cyclopropoxy-5-sulfamoylbenzoic acid is a benzoic acid derivative featuring a cyclopropoxy substituent at the 3-position and a sulfamoyl group at the 5-position. The compound’s structure combines aromatic rigidity with a strained cyclopropane ring and a sulfonamide functional group.

Properties

Molecular Formula |

C10H11NO5S |

|---|---|

Molecular Weight |

257.27 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C10H11NO5S/c11-17(14,15)9-4-6(10(12)13)3-8(5-9)16-7-1-2-7/h3-5,7H,1-2H2,(H,12,13)(H2,11,14,15) |

InChI Key |

CJKQZHCCJGHCSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)C(=O)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Mitsunobu reaction, which involves the reaction of a benzoic acid derivative with an alcohol (in this case, cyclopropanol) in the presence of a phosphine and an azodicarboxylate . The sulfamoyl group can be introduced through a sulfonation reaction using sulfamic acid or a similar reagent .

Industrial Production Methods

While specific industrial production methods for 3-Cyclopropoxy-5-sulfamoylbenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfamoyl group to other sulfur-containing functionalities.

Substitution: The cyclopropoxy and sulfamoyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-Cyclopropoxy-5-sulfamoylbenzoic acid has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as a potential inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis . The sulfamoyl group is believed to form strong hydrogen bonds with key residues in the enzyme’s active site, thereby inhibiting its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-cyclopropoxy-5-sulfamoylbenzoic acid with two compounds from the provided evidence: Cyclobenzaprine Related Compound A () and 3-Cyclohexylaminopropanesulfonic Acid (). While these compounds differ in core structure and functional groups, they share cyclic substituents and sulfur-containing functionalities, enabling insights into structure-property relationships.

Table 1: Structural and Molecular Comparison

Key Differences and Implications:

Core Structure and Rigidity The benzoic acid backbone in the target compound enables π-π interactions and hydrogen bonding, which are critical in drug-receptor binding. In contrast, Cyclobenzaprine Related Compound A’s tricyclic system (dibenzo[a,d]cycloheptene) is common in central nervous system (CNS) drugs, providing lipophilicity for blood-brain barrier penetration . 3-Cyclohexylaminopropanesulfonic Acid’s linear propane chain and sulfonic acid group enhance water solubility, making it suitable for biochemical buffers .

Functional Groups Sulfamoyl vs. Sulfonic Acid: The sulfamoyl group (-SO₂NH₂) in the target compound is less acidic (pKa ~10-12) than the sulfonic acid (-SO₃H, pKa ~1-2) in ’s compound . This difference impacts solubility and ionization under physiological conditions. Cyclopropoxy vs. Cyclohexylamino: The strained cyclopropane ring in the target compound may increase reactivity compared to the more stable cyclohexyl group in 3-cyclohexylaminopropanesulfonic acid.

Analytical and Safety Profiles Cyclobenzaprine Related Compound A is characterized by UV absorption and melting range tests for identification , methods that could be extrapolated to the target compound. 3-Cyclohexylaminopropanesulfonic Acid’s safety data sheet emphasizes handling precautions (e.g., ventilation, first aid for inhalation), suggesting similar protocols may apply to sulfamoyl-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.